![molecular formula C16H11FN2O4 B2664868 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one CAS No. 294853-55-7](/img/structure/B2664868.png)

4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

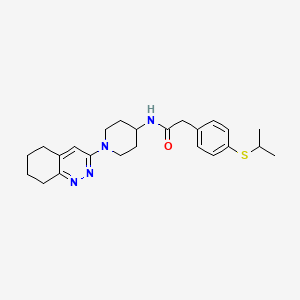

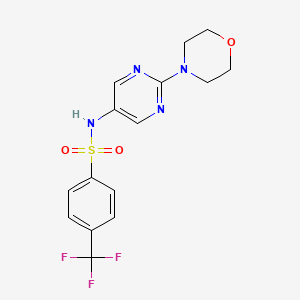

“4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one” is a chemical compound with the CAS Number: 294853-55-7 . It has a molecular weight of 314.27 .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C16H11FN2O4/c17-11-5-3-4-10 (8-11)9-18-14-12-6-1-2-7-13 (12)23-16 (20)15 (14)19 (21)22/h1-8,18H,9H2 . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical And Chemical Properties Analysis

The compound has a molecular formula of C16H11FN2O4 and a molecular weight of 314.27 . It is stored at a temperature between 28 C .Wissenschaftliche Forschungsanwendungen

Bioinorganic Chemistry Applications

Research by Aiyelabola et al. (2017) focused on the synthesis and characterization of coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one, revealing their potential in antimicrobial and cytotoxic activities. The study highlights the compound's ability to act as a ligand in coordination complexes, offering insights into its application in developing antimicrobial and anticancer agents (Aiyelabola et al., 2017).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of nitrobenzyl compounds, including those similar to "4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one," have been explored for their potential in inhibiting nucleoside transport, as demonstrated by Tromp et al. (2004). This research points to the compound's relevance in designing inhibitors for the nucleoside transport protein, with implications for oral absorption and CNS penetration improvements (Tromp et al., 2004).

Photochemistry Applications

Matsumoto et al. (2009) investigated the use of photolabile protecting groups bonded to aminopropyl silica-gel beads, showcasing the compound's utility in photochemistry. The study illustrates its application in developing photolabile protecting groups for amino groups, facilitating their deprotection under UV irradiation, which could be significant in biochemical and pharmaceutical research (Matsumoto et al., 2009).

Synthetic Chemistry Applications

In synthetic chemistry, compounds related to "4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one" have been utilized in solid-phase synthesis strategies and chemical modifications. For instance, Kilburn et al. (2000) described the solid-phase synthesis of substituted 2-aminomethylbenzimidazoles, highlighting the compound's role in innovative synthetic methodologies for generating diverse chemical libraries (Kilburn et al., 2000).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[(3-fluorophenyl)methylamino]-3-nitrochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O4/c17-11-5-3-4-10(8-11)9-18-14-12-6-1-2-7-13(12)23-16(20)15(14)19(21)22/h1-8,18H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGHXDFPRNYDCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NCC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromophenyl)-5-(2-chloro-4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2664785.png)

![3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2664788.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2664790.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2664797.png)

![5-((4-fluorobenzyl)oxy)-1-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2664803.png)

![3-[[1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2664806.png)

![2-(1,3-Benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2664807.png)